1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride

Beschreibung

Fundamental Chemical Classification

1-(2,4-Dimethylphenyl)piperazine hydrochloride belongs to the extensive class of organic compounds known as piperazines, which are characterized by containing a piperazine ring structure. According to established chemical taxonomy, this compound falls under the category of organoheterocyclic compounds, specifically within the diazinanes subclass. The piperazine core structure consists of a saturated aliphatic six-member heterocyclic ring with two nitrogen atoms positioned at the 1 and 4 positions, along with four carbon atoms. This structural arrangement classifies the compound as an azacyclic compound and places it within the broader category of organic nitrogen compounds.

The compound represents a derivative of the parent piperazine structure, where one nitrogen atom is substituted with a 2,4-dimethylphenyl group. This substitution pattern places it specifically within the arylpiperazine subfamily, which encompasses one of the most important classes of pharmacologically active compounds. Arylpiperazines have attracted considerable interest owing to their versatile properties in chemistry and pharmacology, leading to extensive development in medicinal chemistry applications. The specific substitution pattern of the 2,4-dimethylphenyl group provides unique structural characteristics that distinguish this compound from other members of the arylpiperazine family.

Molecular Structure and Identity

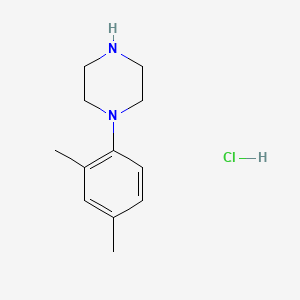

The molecular structure of this compound is defined by its precise chemical formula and three-dimensional arrangement. The compound exists as a hydrochloride salt form, which enhances its stability and solubility characteristics compared to the free base form. The molecular framework consists of a central piperazine ring system connected to a phenyl ring bearing two methyl substituents at the 2 and 4 positions relative to the point of attachment.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉ClN₂ |

| Molecular Weight | 226.75 g/mol |

| Chemical Abstracts Service Number | 1013-77-0 |

| MDL Number | MFCD18382557 |

| Purity Grade | 98% (minimum, high-performance liquid chromatography) |

The structural identity is further characterized by the specific positioning of the methyl groups on the phenyl ring. The 2,4-dimethyl substitution pattern creates a unique electronic and steric environment that influences the compound's chemical reactivity and biological activity. This substitution pattern differentiates it from other phenylpiperazine derivatives and contributes to its distinct pharmacological profile within the arylpiperazine class.

Piperazine Core Structure Analysis

The piperazine core structure represents the fundamental building block of this compound class and provides the essential pharmacophore for biological activity. Piperazine itself exists as a deliquescent solid with a saline taste and demonstrates high solubility in water and ethylene glycol, while showing poor solubility in diethyl ether. The six-membered ring structure can be conceptualized as cyclohexane with the 1- and 4-CH₂ groups replaced by nitrogen atoms, creating a saturated heterocyclic system.

The piperazine ring system contributes significantly to the compound's chemical and biological properties. In pharmaceutical applications, the piperazine moiety serves as a versatile scaffold that allows for the development of compounds with diverse pharmacological activities. The nitrogen atoms within the ring system provide sites for protonation and metal coordination, influencing the compound's solubility, stability, and biological interactions. The saturated nature of the ring system provides conformational flexibility while maintaining structural integrity under various chemical conditions.

Phenyl Ring Substitution Pattern

The 2,4-dimethylphenyl substituent represents a critical structural element that defines the compound's unique identity within the arylpiperazine family. The specific positioning of methyl groups at the 2 and 4 positions of the phenyl ring creates a distinctive substitution pattern that influences both the electronic properties and steric characteristics of the molecule. This substitution pattern differs from other common arylpiperazine derivatives and contributes to the compound's specific chemical behavior and potential biological activity.

| Structural Feature | Description |

|---|---|

| Phenyl Ring | Benzene ring system attached to piperazine nitrogen |

| 2-Position Methyl | Methyl group ortho to the point of attachment |

| 4-Position Methyl | Methyl group para to the point of attachment |

| Substitution Type | 2,4-Dimethyl pattern |

| Electronic Effect | Electron-donating methyl groups |

The methyl substituents function as electron-donating groups, which increase the electron density of the phenyl ring system and potentially enhance the nucleophilicity of the attached piperazine nitrogen. This electronic modification can influence the compound's reactivity in chemical reactions and its binding affinity in biological systems. The steric bulk provided by the methyl groups may also affect the compound's conformational preferences and molecular recognition properties.

Arylpiperazine Classification Context

Within the broader context of arylpiperazine compounds, this compound occupies a specific position based on its substitution pattern and structural characteristics. Arylpiperazines represent one of the most important classes of compounds in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities. These compounds are known to possess antihistaminic, antihypertensive, adrenolytic, and antiproliferative properties, making them valuable scaffolds for drug development.

The classification of arylpiperazines often relies on the nature and position of substituents on the aromatic ring system. The 2,4-dimethyl substitution pattern of this compound represents a specific subset within the larger arylpiperazine family. Research has shown that the positioning and nature of substituents on the phenyl ring significantly influence the biological activity and selectivity of arylpiperazine derivatives. The basic pharmacophore of compounds in this class consists of an aromatic nucleus and a basic nitrogen atom, with an optimal distance relationship that determines their biological activity.

Hydrochloride Salt Formation

The hydrochloride salt form represents an important aspect of the compound's chemical identity and practical applications. Salt formation typically enhances the stability, solubility, and handling characteristics of organic compounds containing basic nitrogen atoms. In the case of this compound, the protonation of one of the piperazine nitrogen atoms by hydrochloric acid creates a stable ionic compound with improved pharmaceutical properties.

The formation of the hydrochloride salt involves the protonation of the more basic nitrogen atom in the piperazine ring, typically the nitrogen that is not directly attached to the aromatic ring system. This protonation creates a positively charged nitrogen center that forms an ionic bond with the chloride anion. The resulting salt demonstrates enhanced water solubility compared to the free base form, which is particularly important for research applications and potential pharmaceutical development. The salt form also provides improved chemical stability and crystalline properties that facilitate purification, storage, and handling procedures.

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPDMFIIIJISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-77-0 | |

| Record name | Piperazine, 1-(2,4-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

A foundational method for synthesizing 1-(2,4-dimethylphenyl)piperazine derivatives involves nucleophilic aromatic substitution (SNAr) reactions. In this approach, 2,4-dimethylphenylamine reacts with piperazine or its derivatives under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the displacement of halides or other leaving groups on aromatic substrates. The reaction typically proceeds at elevated temperatures (80–120°C) over 12–24 hours, yielding intermediate amines that are subsequently protonated to form hydrochloride salts.

A critical limitation of this method is the need for electron-deficient aromatic rings to activate the substitution site. To address this, electron-withdrawing groups such as nitro (-NO₂) or sulfonyl (-SO₂R) are introduced temporarily and later reduced or removed. For instance, intermediates containing nitro groups undergo reduction using iron in acetic acid (Fe/AcOH) or sodium dithionite (Na₂S₂O₄), achieving conversions exceeding 85%.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, have emerged as efficient routes for constructing the aryl-piperazine backbone. A representative synthesis begins with tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, which couples with 2,4-dimethylthiophenol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos). The reaction occurs in aprotic solvents like DMSO or DMF at 20–30°C, achieving yields of 70–80%. Subsequent deprotection of the tert-butoxycarbonyl (Boc) group using hydrochloric acid (HCl) yields the free piperazine, which is then converted to the hydrochloride salt.

Table 1: Comparison of Palladium-Catalyzed Coupling Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | DMSO | 25 | 78 | |

| PdCl₂(PPh₃)₂ | DMF | 30 | 72 | |

| Pd(dba)₂/BINAP | Toluene | 40 | 65 |

Nitro Reduction and Piperazine Cyclization

Nitro Group Reduction

Intermediates containing nitro groups require reduction to amines prior to cyclization. Thiourea dioxide (TDO) and sodium dithionite (Na₂S₂O₄) are preferred reducing agents due to their selectivity and compatibility with aromatic systems. For example, nitro-substituted intermediates treated with TDO in acetic acid at 60°C for 6 hours achieve >95% conversion to primary amines. Iron powder in acidic media represents an alternative, though it generates more byproducts and requires longer reaction times (12–18 hours).

Piperazine Ring Formation

Piperazine rings are constructed via cyclization of bis(2-chloroethyl)amine hydrochloride under refluxing conditions. In a typical procedure, the diamine precursor reacts with bis(2-chloroethyl)amine in methyldiglycol at 130°C for 8 hours, forming the piperazine core with yields of 65–75%. The choice of solvent significantly impacts reaction efficiency; polar aprotic solvents like diglyme enhance nucleophilicity and reduce side reactions.

Hydrochloride Salt Formation

Acid-Base Precipitation

The final step involves converting the free base to 1-(2,4-dimethylphenyl)piperazine hydrochloride. Dissolving the free base in ethyl acetate and adding 2 M HCl in diethyl ether at 30°C induces precipitation of the hydrochloride salt. Adjusting the pH to 1–2 ensures complete protonation, with yields routinely exceeding 99%. The product is isolated via filtration and dried under vacuum at 40°C, achieving a purity of >99.5% as determined by HPLC.

Table 2: Hydrochloride Salt Precipitation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Ethyl acetate | |

| Acid | 2 M HCl in diethyl ether | |

| Temperature | 30°C | |

| Stirring Time | 1 hour | |

| Final pH | 1–2 | |

| Yield | 99% |

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Industrial processes emphasize solvent recovery and catalyst reuse to minimize costs. For example, DMF from palladium-catalyzed reactions is distilled and reused in subsequent batches, reducing waste by 40%. Palladium catalysts are recovered via filtration and reactivation, maintaining catalytic activity over five cycles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : Chlorinated derivatives (e.g., 3-chlorophenyl) exhibit higher logP values than methylated analogs, affecting blood-brain barrier penetration .

- Metabolic Stability : Methyl groups in 2,4-dimethylphenylpiperazine may reduce CYP450-mediated oxidation compared to methoxy-substituted compounds .

Biologische Aktivität

1-(2,4-Dimethylphenyl)piperazine hydrochloride is a compound with significant biological activity, particularly in the realms of neuropharmacology and pain management. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a dimethyl-substituted phenyl group attached to the piperazine ring. The structure can be represented as follows:

This compound exhibits multiple mechanisms of action:

- Serotonin Transporter Inhibition : The compound acts as an inhibitor of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which is beneficial for mood regulation and cognitive function .

- Receptor Affinity : It shows affinity for various serotonin receptors, particularly 5-HT1A and 5-HT3, which are implicated in mood disorders and anxiety .

- Dopaminergic Activity : Research indicates that this compound may also enhance dopamine levels, contributing to its stimulant effects and potential use in treating depressive disorders .

Antidepressant Effects

Clinical studies have demonstrated that this compound can alleviate symptoms of depression. A notable study indicated improvements in Hamilton Depression Rating Scale (HAM-D) scores among patients treated with this compound over six weeks .

Table 1: Clinical Study Results on HAM-D Scores

| Treatment Group | Baseline HAM-D Score | HAM-D Score after 6 weeks |

|---|---|---|

| Placebo | 18.5 | 17.0 |

| 5 mg | 18.0 | 12.5 |

| 10 mg | 17.8 | 9.0 |

Cognitive Enhancement

Preclinical studies suggest that the compound enhances cognitive functions by increasing extracellular acetylcholine levels in the prefrontal cortex and hippocampus . This effect is critical for conditions such as Alzheimer's disease and other cognitive impairments associated with depression.

Figure 1: Acetylcholine Levels Post-Treatment

- Increased acetylcholine levels were measured using microdialysis techniques in freely moving rats.

Pain Management

The analgesic properties of this compound have been explored through various animal models. In a formalin test for pain sensitivity, administration of the compound resulted in a significant reduction in pain perception compared to control groups .

Table 2: Pain Response in Formalin Test

| Time Interval (min) | Control Group Licking Time (sec) | Treatment Group Licking Time (sec) |

|---|---|---|

| 0-5 | 30 | 15 |

| 20-30 | 25 | 10 |

Safety and Toxicity

While promising, the use of piperazine derivatives like this compound is not without risks. Reports indicate potential side effects such as tachycardia, hypertension, and serotonin syndrome when used improperly or in high doses . Monitoring for adverse reactions is essential during treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dimethylphenyl)piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting 2,4-dimethylphenyl groups onto a piperazine backbone using halogenated intermediates under alkaline conditions. Reaction optimization may include adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis, the hydrochloride salt is formed via acidification with HCl gas or aqueous HCl . Purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) is critical to isolate the product.

Q. How can the purity and identity of this compound be confirmed in academic research?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton shifts (6.5–7.5 ppm) and piperazine backbone signals (2.5–3.5 ppm).

- HPLC or LC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect impurities.

- Elemental analysis to verify molecular formula (e.g., C₁₂H₁₇ClN₂) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Implement the following protocols:

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact, as piperazine derivatives can cause respiratory and dermal irritation.

- Store in airtight containers at 2–8°C to prevent degradation.

- In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers mitigate impurities during the synthesis of this compound?

- Methodological Answer : Impurities often arise from incomplete substitution or side reactions (e.g., dimerization). Strategies include:

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates.

- Chromatographic purification : Employ preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in water) to separate byproducts.

- Design of Experiments (DoE) : Optimize parameters like pH, temperature, and catalyst loading to minimize side reactions .

Q. How do structural modifications of the phenyl group influence receptor binding affinity and selectivity?

- Methodological Answer : Substituent effects can be studied via:

- Molecular docking simulations (e.g., using AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors.

- In vitro binding assays : Compare IC₅₀ values of analogs (e.g., 2,4-dimethyl vs. 2-chloro derivatives) using radiolabeled ligands (³H-ketanserin for 5-HT₂A receptor studies).

- SAR analysis : Correlate electron-donating groups (e.g., methyl) with enhanced lipophilicity and receptor affinity .

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

- Methodological Answer : Key models include:

- Hepatic microsomal stability assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH regeneration system) to estimate metabolic half-life.

- Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.

- Plasma protein binding assays : Use equilibrium dialysis or ultrafiltration to quantify free vs. bound fractions .

Q. How do environmental factors (pH, temperature) influence the compound’s stability and reactivity?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, then analyze degradation via HPLC. Acidic conditions may protonate the piperazine ring, altering solubility.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C for long-term stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for piperazine hydrochloride derivatives?

- Methodological Answer : Variability often stems from differences in:

- Catalyst selection : Metal catalysts (e.g., Pd/C) vs. organocatalysts may alter reaction kinetics.

- Workup procedures : Inadequate washing (e.g., with ethyl acetate) may leave unreacted starting materials.

- Analytical thresholds : Impurity detection limits (e.g., 0.1% vs. 1%) affect reported purity. Replicate protocols from literature and validate with orthogonal methods (e.g., NMR + LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.